molecular formula C18H20N2O2 B267017 N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide

N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide

Cat. No. B267017
M. Wt: 296.4 g/mol
InChI Key: JZSBUCQSYOHYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide, also known as IMP-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide acts by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide has been shown to activate specific signaling pathways involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects
N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide has been shown to have several biochemical and physiological effects, including anti-inflammatory properties, inhibition of cancer cell growth, and neuroprotection. It has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted studies. However, one limitation is the potential toxicity of this compound, which requires careful handling and dosage control.

Future Directions

Future research on N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide could focus on its potential therapeutic applications in specific diseases, such as cancer and neurodegenerative disorders. Studies could also investigate the specific mechanisms of action of this compound and its potential interactions with other drugs and compounds. Additionally, research could focus on developing safer and more effective derivatives of N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide for use in clinical settings.

Synthesis Methods

The synthesis of N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide involves the reaction of 4-methylbenzoic acid with isopropylamine to form N-isopropyl-4-methylbenzamide. This compound is then reacted with 3-nitrobenzoyl chloride to form N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide. The final product is obtained by recrystallization and purification.

Scientific Research Applications

N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function.

properties

Product Name

N-isopropyl-3-[(4-methylbenzoyl)amino]benzamide

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-[(4-methylbenzoyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H20N2O2/c1-12(2)19-18(22)15-5-4-6-16(11-15)20-17(21)14-9-7-13(3)8-10-14/h4-12H,1-3H3,(H,19,22)(H,20,21)

InChI Key

JZSBUCQSYOHYNI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Origin of Product

United States

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